molecular formula C16H18ClNO3S B2660070 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide CAS No. 2215294-66-7

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No. B2660070
M. Wt: 339.83
InChI Key: FNXWNZAQBCKAFK-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide, also known as MK-886, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a subject of interest for researchers in various fields. In

Scientific Research Applications

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. This inhibition has been shown to have anti-inflammatory effects, making 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide a potential candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.

Mechanism Of Action

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide inhibits the activity of 5-lipoxygenase by binding to its regulatory protein FLAP (5-lipoxygenase-activating protein). This binding prevents the interaction between FLAP and 5-lipoxygenase, thereby inhibiting the biosynthesis of leukotrienes. The anti-inflammatory effects of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide are attributed to the inhibition of leukotriene biosynthesis.

Biochemical And Physiological Effects

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have neuroprotective effects, reducing brain damage in animal models of stroke and traumatic brain injury. Furthermore, 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have antiviral effects against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of leukotrienes in various biological processes. Its anti-inflammatory effects also make it a potential candidate for the development of new therapeutics for inflammatory diseases. However, there are also limitations to the use of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in lab experiments. Its potency and selectivity for FLAP may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other inflammatory mediators.

Future Directions

For research include the development of new therapeutics based on the anti-inflammatory effects of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide, investigation of its neuroprotective and antiviral effects, and the development of more potent and selective inhibitors of 5-lipoxygenase and FLAP.

Synthesis Methods

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-ethoxybenzoic acid with thionyl chloride to form 5-chloro-2-ethoxybenzoyl chloride. This intermediate is then reacted with 2,5-dimethylphenylamine to form the sulfonamide compound 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide. The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been optimized over the years, resulting in higher yields and purities of the compound.

properties

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-4-21-15-8-7-13(17)10-16(15)22(19,20)18-14-9-11(2)5-6-12(14)3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXWNZAQBCKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide

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